molecular formula C13H17ClN2O3S B2618598 2-Chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide CAS No. 2411254-03-8

2-Chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide

Cat. No.: B2618598
CAS No.: 2411254-03-8
M. Wt: 316.8
InChI Key: RXBJRICLGJOGBU-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds found in various natural products and synthetic molecules. They exhibit diverse biological activities and have applications in medicine, food, catalysts, dyes, and materials . The quinoline nucleus is present in numerous bioactive compounds, including antimalarial, antimicrobial, antidepressant, antiviral, anticancer, and anti-inflammatory agents.


Synthesis Analysis

The synthesis of this compound involves chemical modifications of the quinoline scaffold. While specific synthetic routes may vary, the introduction of the chlorine atom at the 2-position and the acetamide group at the N-position are key steps. Researchers have explored various synthetic strategies to create novel structural prototypes with enhanced antimalarial, antimicrobial, and anticancer activity .

Properties

IUPAC Name

2-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-2-20(18,19)16-7-3-4-10-5-6-11(8-12(10)16)15-13(17)9-14/h5-6,8H,2-4,7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBJRICLGJOGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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